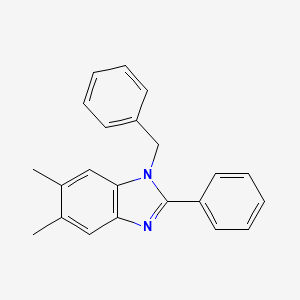
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurophene ring substituted with a butyl group and a propynyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and a suitable alkyne precursor.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Propynyl Alcohol Group: The final step involves the addition of the propynyl alcohol group through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst and a suitable alkyne.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurides.
Substitution: The butyl group or the propynyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like butyl lithium or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurium-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The tellurium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol: Similar structure but contains a bromine atom instead of tellurium.
3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a tellurophene ring.
Uniqueness
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is unique due to the presence of the tellurophene ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
920977-17-9 |
|---|---|
Formule moléculaire |
C11H14OTe |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
3-(5-butyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H14OTe/c1-2-3-5-10-7-8-11(13-10)6-4-9-12/h7-8,12H,2-3,5,9H2,1H3 |
Clé InChI |
ZLQQPMGEZGCNCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C([Te]1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


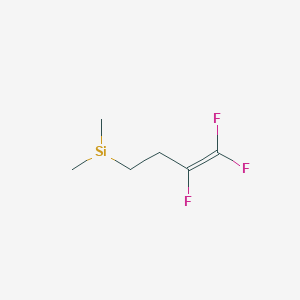
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
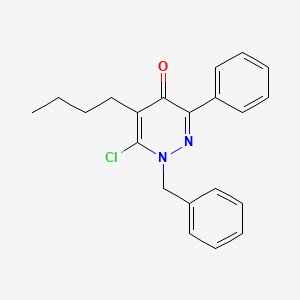
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)

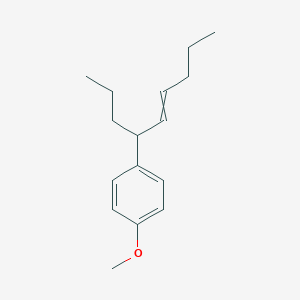
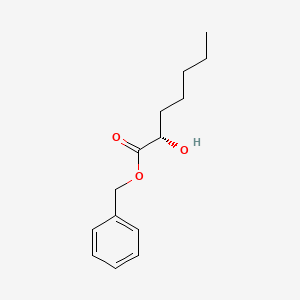

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)

![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
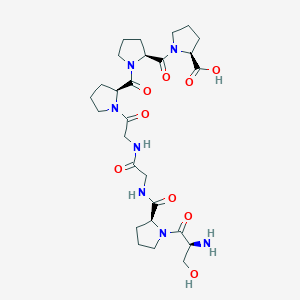
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
